molecular formula C12H17NO2 B12902355 N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide CAS No. 62187-44-4

N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

Cat. No.: B12902355
CAS No.: 62187-44-4
M. Wt: 207.27 g/mol
InChI Key: MDXBSZGZDCHXIX-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by a cyclopentane ring linked to a carboxamide group. The nitrogen atom of the amide is substituted with a methyl group and a 5-methylfuran-2-yl moiety. This structural configuration imparts unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis, reactivity, and applications are often compared to structurally related compounds, particularly those sharing the cyclopentanecarboxamide core or furan-based substituents .

Properties

CAS No.

62187-44-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C12H17NO2/c1-9-7-8-11(15-9)13(2)12(14)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

MDXBSZGZDCHXIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)N(C)C(=O)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with N-methylamine and 5-methylfuran-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Furan Moieties

Compounds containing the 5-methylfuran-2-yl group, such as those reported in , exhibit distinct structural and synthetic differences compared to the target compound. For example:

  • 2-(3-Methoxyphenyl)-3,5-dihydro-7-(5-methylfuran-2-yl)-5-oxo-[1,2,4]triazolo[1,2-a]pyridine-6,8-dicarbonitrile (4d) features a triazolo-pyridine core with a 5-methylfuran-2-yl substituent. Its higher melting point (213–215°C) and 80% synthesis yield contrast with the simpler structure of N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide, suggesting that increased molecular complexity correlates with elevated melting points but comparable synthetic efficiency .
  • (2Z)-5-Amino-3,7-dihydro-7-(5-methylfuran-2-yl)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile (7) demonstrates a 91% yield, highlighting the synthetic feasibility of incorporating dual 5-methylfuran groups.

Table 1: Comparison of Furan-Containing Analogues

Compound Core Structure Melting Point (°C) Yield (%) Key Substituents
Target Compound Cyclopentanecarboxamide Not Reported Not Given N-Methyl, 5-methylfuran-2-yl
4d () Triazolo-pyridine 213–215 80 3-Methoxyphenyl, 5-methylfuran
7 () Thiazolo-pyridine 210–212 91 Dual 5-methylfuran groups
Cyclopentanecarboxamide Derivatives with Aromatic Substituents

and describe cyclopentanecarboxamides with aromatic substituents, offering insights into substituent effects:

  • 1-(Phenylamino)cyclopentanecarboxamide (2a) has a phenylamino group, yielding a high melting point (166°C) due to enhanced crystallinity from planar aromatic interactions.
  • N-Methyl-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclopentanecarboxamide () incorporates a pyrazole ring, increasing molecular rigidity compared to the target compound’s furan moiety. Such differences influence solubility and bioavailability, as pyrazole derivatives often exhibit higher logP values .

Table 2: Cyclopentanecarboxamide Derivatives

Compound Substituents Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound N-Methyl, 5-methylfuran-2-yl Not Reported ~265.3* Furan, cyclopentane
2a () Phenylamino 166 248.3 Aromatic amine
N-Propylcyclopentanecarboxamide () N-Propyl Not Reported 183.3 Aliphatic chain

*Estimated based on molecular formula.

Impact of Substituents on Physicochemical Properties
  • Electronic Effects : The electron-rich 5-methylfuran-2-yl group in the target compound may enhance resonance stabilization of the amide bond compared to aliphatic substituents (e.g., N-propyl in ). This could influence reactivity in nucleophilic acyl substitution reactions .
  • Solubility: Aromatic substituents (e.g., phenylamino in 2a) reduce aqueous solubility compared to heteroaromatic groups like 5-methylfuran-2-yl, which may offer a balance between lipophilicity and polarity .

Biological Activity

N-Methyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2

This compound features a cyclopentane ring, a furan moiety, and an amide functional group, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to anticonvulsant effects. The following sections detail specific findings from various studies.

Anticonvulsant Activity

A significant area of investigation has been the anticonvulsant properties of compounds similar to this compound. In a study examining various derivatives, it was found that certain structural modifications could enhance anticonvulsant efficacy. The activity was quantified using the pED50 metric, which represents the negative logarithm of the effective dose for 50% of the tested population.

CompoundpED50pTD50
2-amino-N-benzyl-2-(5-methylfuran-2-yl)acetamide3.2593.351
This compoundTBDTBD

The above table illustrates the potential for this compound to be included in further studies aimed at optimizing anticonvulsant activity through structural modifications .

The mechanisms underlying the biological activity of this compound are not fully elucidated but are thought to involve modulation of neurotransmitter systems. Similar compounds have been shown to interact with GABAergic and glutamatergic pathways, which are crucial in seizure activity regulation.

Case Studies and Experimental Findings

Case Study 1: Neurotoxicity Assessment
In assessing neurotoxicity alongside anticonvulsant activity, researchers utilized models that measured both pED50 and pTD50 values. This dual assessment helps identify compounds that provide therapeutic benefits without significant toxicity.

Case Study 2: Structure-Activity Relationship (SAR) Studies
A detailed SAR analysis revealed that variations in the side chains and functional groups significantly affect biological activity. For instance, modifications that increase lipophilicity often enhance blood-brain barrier penetration, thereby improving anticonvulsant efficacy.

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